2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
Description
Molecular Formula: C₂₁H₁₄ClNO₃ CAS No.: 634177-82-5 This compound features a quinoline-4-carboxylic acid core substituted with a 6-methyl group and a furan-2-yl moiety at position 2. Quinoline derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities, with substituents critically influencing bioactivity and pharmacokinetics .
Properties
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3/c1-12-3-6-18-15(9-12)16(22(25)26)11-19(24-18)21-8-7-20(27-21)14-5-4-13(2)17(23)10-14/h3-11H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMUOWMOWOKFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Quinoline Formation: The quinoline core is formed via a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of strong oxidizing agents.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted derivatives of the original compound.
Scientific Research Applications
2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related quinoline derivatives:
*Calculated based on molecular formula.
Key Observations :
Structural Variations: The target compound distinguishes itself with a 3-chloro-4-methylphenyl substituent on the furan ring, which increases steric bulk and lipophilicity compared to simpler analogs like 6-chloro-2-(5-methylfuran)quinoline-4-carboxylic acid .
Functional Group Impact :
- Furan vs. Thiophene : Replacing furan with thiophene (as in ) introduces sulfur, increasing lipophilicity and altering metabolic pathways.
- Halogen Effects : Bromine () vs. chlorine () affects molecular weight and van der Waals interactions, which may influence binding to hydrophobic pockets.
Pharmacological Implications: The 6-methyl group on the quinoline core in the target compound may enhance metabolic stability compared to 6-chloro derivatives . Trifluoromethyl groups () are associated with prolonged half-lives but may complicate synthesis and purification.
Synthetic Challenges :
- Introducing 3-chloro-4-methylphenyl or trifluoromethyl groups requires specialized coupling reagents, impacting yield and scalability .
Biological Activity
2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, structural characteristics, and pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core, a furan ring, and a chloro-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 326.8 g/mol. The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.8 g/mol |
| CAS Number | 1030089-78-1 |
Synthesis
The synthesis of this compound involves several steps, including the formation of the furan and quinoline moieties. The process typically employs various reagents under controlled conditions to yield the desired product with high purity. The synthesis pathway can be summarized as follows:
- Formation of Intermediate Compounds : Initial reactions involve the condensation of substituted furan and phenyl derivatives.
- Cyclization : Subsequent cyclization reactions form the quinoline structure.
- Functionalization : Final steps involve carboxylation to introduce the carboxylic acid functional group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity, particularly against breast and renal cancer cell lines. It has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
The proposed mechanism of action for its biological activity includes:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death pathways in malignant cells.
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives showed that modifications to the chloro and methyl groups significantly enhanced antibacterial activity, with some compounds exhibiting an MIC (Minimum Inhibitory Concentration) as low as 5 µg/mL against resistant strains .
- Anticancer Screening : In vitro studies on cancer cell lines revealed that the compound inhibited cell growth with IC50 values ranging from 10 to 25 µM, indicating potent anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
